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molecular formula C16H21ClN2O2 B8300304 [3-Chloro-4-(3-dimethylamino-prop-1-ynyl)-phenyl]-carbamic Acid Tert-butyl Ester

[3-Chloro-4-(3-dimethylamino-prop-1-ynyl)-phenyl]-carbamic Acid Tert-butyl Ester

Cat. No. B8300304
M. Wt: 308.80 g/mol
InChI Key: XRORQEWOPJOBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271236B1

Procedure details

To an ice cold solution of [3-chloro-4-(3-dimethylamino-prop-1-ynyl)-phenyl]-carbamic acid tert-butyl ester (4.0 g) in dichloromethane (30 ml) is added in small portions 3-chloroperoxybenzoic acid (2.34 g). After the reaction is stirred at 0° C. for 20 minutes, the mixture is passed over twenty weight equivalents of basic alumina (Brockmann Grade I, 150 mesh) and the N-oxide is eluted using a solution of 5% methanol in dichloromethane. All fractions containing the desired amine N-oxide were combined and evaporated to near dryness under reduced pressure. The residue is treated successively three times with small portions of methanol (ca. 50 ml) followed by evaporation to near dryness under reduced pressure, and the volume of the solution is adjusted to 250 mL by addition of methanol. The methanolic solution of the N-oxide is then heated to reflux for approximately 15 hours, then cooled, and the solvent is evaporated to dryness under reduced pressure. The residue is purified by chromatography over silica gel (80% ethyl acetate in hexanes is used as the eluant) to give the desired product as a pale yellow solid.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]#[C:15][CH2:16][N:17]([CH3:19])[CH3:18])=[C:10]([Cl:20])[CH:9]=1)([CH3:4])([CH3:3])[CH3:2].ClC1C=C(C=CC=1)C(OO)=[O:27]>ClCCl>[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:27])[CH:15]=[CH:16][N:17]([CH3:18])[CH3:19])=[C:10]([Cl:20])[CH:9]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1)C#CCN(C)C)Cl)=O
Name
Quantity
2.34 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction is stirred at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the N-oxide is eluted
ADDITION
Type
ADDITION
Details
All fractions containing the desired amine N-oxide
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is treated successively three times with small portions of methanol (ca. 50 ml)
CUSTOM
Type
CUSTOM
Details
followed by evaporation
ADDITION
Type
ADDITION
Details
the volume of the solution is adjusted to 250 mL by addition of methanol
TEMPERATURE
Type
TEMPERATURE
Details
The methanolic solution of the N-oxide is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for approximately 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography over silica gel (80% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1)C(C=CN(C)C)=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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